LNA vs. DNA Coupling Kinetics
The rate of coupling for LNA monomers, including cytosine derivatives like DMTr-LNA-C(Bz)-3-CED-phosphoramidite, is significantly slower than for standard DNA phosphoramidites due to increased steric hindrance from the 2'-O,4'-C-methylene bridge . A coupling time of 8 minutes is recommended for LNA monomers to achieve high coupling efficiency, whereas DNA monomers typically require only 90 seconds . This quantifiable difference necessitates modified synthesis protocols and directly impacts throughput and cost-per-base in automated oligonucleotide production.
| Evidence Dimension | Recommended Coupling Time for Automated Synthesis |
|---|---|
| Target Compound Data | 8 minutes |
| Comparator Or Baseline | DNA Phosphoramidite: 90 seconds |
| Quantified Difference | ~5.3x longer coupling time required |
| Conditions | Automated solid-phase oligonucleotide synthesis using standard activators (e.g., tetrazole, DCI). |
Why This Matters
This difference is critical for procurement and lab planning: using LNA monomers requires longer synthesis cycles, impacting instrument time and reagent consumption.
